4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride
Description
4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride (CAS: 1286275-90-8) is a piperidine derivative with the molecular formula C₁₁H₁₄ClFN₂O₃ and a molar mass of 276.69 g/mol . Structurally, it features a piperidine ring substituted with a phenoxy group bearing a fluorine atom at the 3-position and a nitro group at the 2-position. The compound is typically stored under an inert atmosphere at room temperature due to its sensitivity to environmental factors .
Properties
IUPAC Name |
4-(3-fluoro-2-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-9-2-1-3-10(11(9)14(15)16)17-8-4-6-13-7-5-8;/h1-3,8,13H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSKHXUZHLKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Fluoro-2-nitrophenoxy)piperidine
Biological Activity
4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring and a 3-fluoro-2-nitrophenoxy group, suggests diverse mechanisms of action and therapeutic applications.
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 290.72 g/mol
- Appearance : Light yellow to yellow powder
- Solubility : Soluble in various organic solvents
The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems. The presence of the nitro group enhances the compound's reactivity, allowing it to participate in various chemical reactions, such as reduction and electrophilic aromatic substitution. This reactivity is crucial for modifying the compound to enhance its pharmacological properties or synthesize derivatives with varied functionalities.
Neuropharmacological Effects
Preliminary studies indicate that this compound may act as an analgesic and anti-inflammatory agent . Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. The fluorine atom and nitro group are believed to enhance lipophilicity and receptor affinity, making this compound a candidate for further pharmacological evaluation.
Antimicrobial Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functionalities have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, some derivatives have displayed potent activity against rifampicin-resistant strains .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride | 1286275-12-4 | Similar structure with a different position of fluorine |
| 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride | 17178044 | Lacks nitro group; may exhibit different biological activity |
| 3-[(3-fluoro-4-nitrophenoxy)methyl]pyridine | 17028274 | Pyridine instead of piperidine; different pharmacological profile |
This table illustrates the structural diversity among related compounds, highlighting how modifications can affect biological activity.
Case Studies and Research Findings
- Neuropharmacology : A study explored the interactions of similar piperidine derivatives with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
- Antimicrobial Evaluation : Research on related compounds indicated that modifications in the nitrophenoxy group significantly influenced their antitubercular activity. For example, a derivative showed an MIC of 4 μg/mL against both sensitive and resistant M. tuberculosis strains .
- Synthetic Pathways : Various synthetic routes have been developed for creating derivatives of piperidine compounds. These methods often involve palladium-catalyzed reactions that allow for functionalization at multiple sites on the piperidine ring .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The following table highlights key structural and physicochemical differences between the target compound and similar piperidine derivatives:
Key Observations :
- Substituent Position: The position of fluorine and nitro groups significantly impacts reactivity. For example, 4-(3-Fluoro-2-nitrophenoxy)piperidine HCl has a nitro group at the 2-position, which may enhance electrophilic substitution reactions compared to its isomer with nitro at the 4-position .
- Steric and Electronic Effects: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces steric bulk, likely reducing solubility compared to the smaller phenoxy-substituted compounds .
Pharmacological and Toxicological Comparisons
- Paroxetine Derivatives: Paroxetine hydrochloride (CAS: 78246-49-8) contains a benzodioxol group and fluorophenyl substituent, contributing to its selective serotonin reuptake inhibitor (SSRI) activity. In contrast, the nitro group in 4-(3-Fluoro-2-nitrophenoxy)piperidine HCl may render it unsuitable for direct therapeutic use but valuable as a synthetic precursor .
- Hexylcaine Hydrochloride: This local anesthetic (CAS: 532-13-4) features a cyclohexylamino group, highlighting how piperidine derivatives with non-aromatic substituents exhibit distinct mechanisms of action .
Toxicity Notes:
- Acute toxicity data for 4-(Diphenylmethoxy)piperidine HCl and 4-(3-Fluoro-2-nitrophenoxy)piperidine HCl are unavailable, emphasizing the need for precautionary handling .
- Paroxetine-related compounds demonstrate structured toxicity profiles (e.g., neurotoxicity at high doses), but such data are absent for nitro-substituted analogs .
Regulatory and Environmental Considerations
- Regulatory Status: 4-(3-Fluoro-2-nitrophenoxy)piperidine HCl is supplied with REACH and ISO certifications, indicating compliance with industrial safety standards . In contrast, 4-(Diphenylmethoxy)piperidine HCl lacks comprehensive environmental impact studies .
Q & A
Q. What are the recommended synthetic routes for 4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride, and how can purity be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring followed by nucleophilic aromatic substitution. For example, analogous compounds (e.g., 3-fluoro-4-piperidinone hydrochloride) are synthesized via reactions in dichloromethane with sodium hydroxide, followed by extraction and recrystallization . Purity optimization involves column chromatography (silica gel, gradient elution) and analytical HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Safety protocols, such as using fume hoods and nitrile gloves, are critical due to nitro and fluoro substituents’ reactivity .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Structural confirmation : Use - and -NMR to verify the piperidine ring and substituents. Fluorine’s electron-withdrawing effect will downfield-shift adjacent protons.
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and fragmentation patterns.
- Thermal stability : TGA/DSC analysis under nitrogen (heating rate 10°C/min) identifies decomposition points, critical for storage .
- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM) to guide reaction conditions.
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Wear NIOSH-approved respirators (P95 filters for particulates), chemical-resistant gloves (nitrile), and safety goggles .
- Ventilation : Use local exhaust ventilation to limit exposure to vapors/aerosols.
- Spill management : Neutralize spills with inert absorbents (vermiculite) and avoid aqueous runoff due to potential environmental toxicity .
- Storage : Store at 2–8°C in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and fluoro groups influence reaction selectivity in further derivatization?
The 3-fluoro-2-nitrophenoxy moiety directs electrophilic substitution to the meta position relative to the nitro group due to its strong deactivating effect. Computational modeling (DFT, Gaussian 16) can predict reaction sites by analyzing Fukui indices for electrophilicity . Experimentally, monitor regioselectivity via -NMR or X-ray crystallography (as in structurally similar 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine ).
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and DMSO concentrations (<0.1% v/v).
- Control for stability : Perform LC-MS to confirm compound integrity during incubation .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and blood (pH 7.4) at 37°C, sampling at intervals for HPLC analysis.
- Light sensitivity : Expose to UV-Vis light (254 nm) and monitor degradation via absorbance shifts.
- Metabolite profiling : Use hepatocyte microsomes (human/rat) with NADPH cofactors to identify CYP450-mediated oxidation products .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- ADME prediction : Tools like SwissADME calculate logP (target <3 for blood-brain barrier penetration) and PSA (<90 Ų for oral bioavailability).
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors), prioritizing analogs with stronger hydrogen bonds to conserved residues .
- Toxicity screening : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxic or mutagenic motifs early in design .
Key Research Challenges
- Synthetic scalability : Multi-step routes may suffer from low yields (<40%) due to steric hindrance during piperidine functionalization. Mitigate via microwave-assisted synthesis to enhance reaction rates .
- Ecotoxicity data gaps : Limited data on aquatic toxicity (e.g., Daphnia magna LC) require OECD 202-compliant testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
